
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and carboxylic acid groups is achieved through a series of reactions, including amination and carboxylation.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure enantioselectivity.
Purification: Advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include various derivatives such as amides, alcohols, and oxo compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, contributing to the production of high-value products.
Wirkmechanismus
The mechanism of action of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity, influencing the pathways it affects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,3S)-2-Amino-3-(methyl)cyclopentane-1-carboxylic acid
- (1R,2S,3S)-2-Amino-3-(ethyl)cyclopentane-1-carboxylic acid
- (1R,2S,3S)-2-Amino-3-(butyl)cyclopentane-1-carboxylic acid
Uniqueness
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific chiral centers and the presence of the isopropyl group, which can influence its reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
820236-35-9 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(1R,2S,3S)-2-amino-3-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(2)6-3-4-7(8(6)10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
KJMFBUFJFBDJHK-RNJXMRFFSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]([C@H]1N)C(=O)O |
Kanonische SMILES |
CC(C)C1CCC(C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


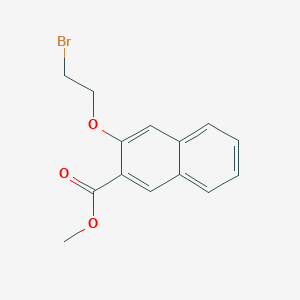
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
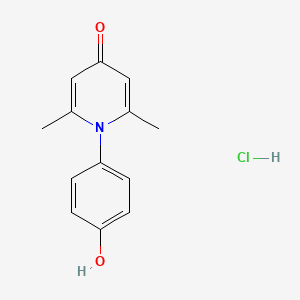
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
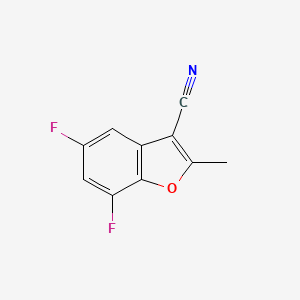
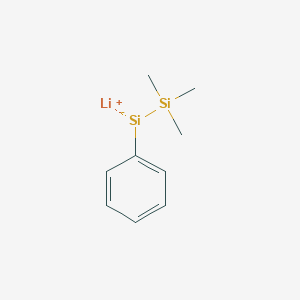
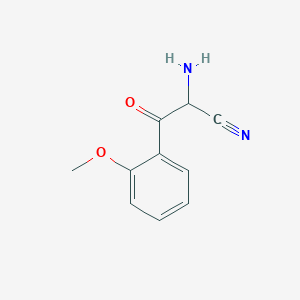

![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

